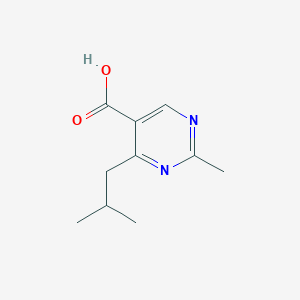
3-Amino-1-(3-morpholinopropyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone is a heterocyclic compound that contains both a pyridinone and a morpholine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone typically involves the reaction of 3-(4-morpholinyl)propylamine with a suitable pyridinone precursor. One common method involves the nucleophilic substitution reaction where the amine group of 3-(4-morpholinyl)propylamine attacks the electrophilic carbon of the pyridinone ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridinone ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
- 3-METHYL-2-(2-METHYL-2-PROPENYL)-1-{[3-(4-MORPHOLINYL)PROPYL]AMINO}PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-METHYL-1-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-2-PENTYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 3-METHYL-8-{[3-(4-MORPHOLINYL)PROPYL]AMINO}-7-(3-PHENYLPROPYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Uniqueness
3-amino-1-[3-(4-morpholinyl)propyl]-2(1H)-Pyridinone is unique due to its specific combination of a pyridinone ring and a morpholine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further enhance its significance in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
3-amino-1-(3-morpholin-4-ylpropyl)pyridin-2-one |
InChI |
InChI=1S/C12H19N3O2/c13-11-3-1-5-15(12(11)16)6-2-4-14-7-9-17-10-8-14/h1,3,5H,2,4,6-10,13H2 |
Clave InChI |
QUCMJBCJOLYPIN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCCN2C=CC=C(C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


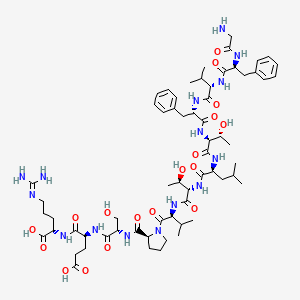
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)

![5-(pyrrolidin-3-ylmethoxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13923661.png)
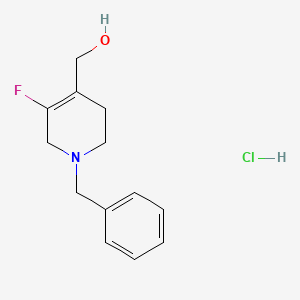
![6-Chloro-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13923679.png)
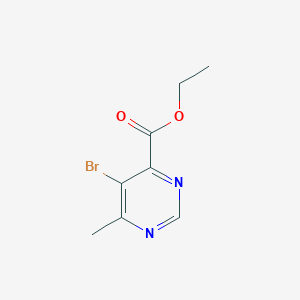
![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
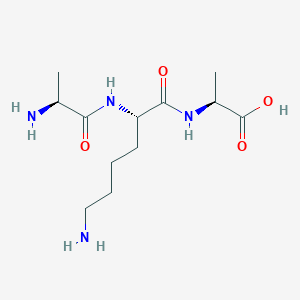
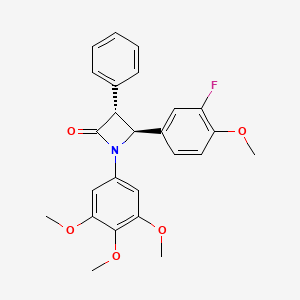
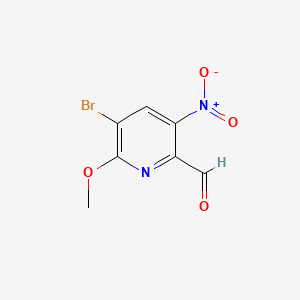

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
